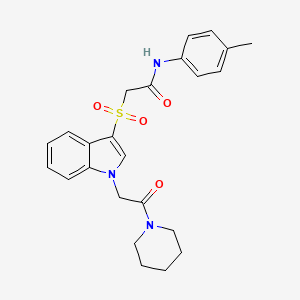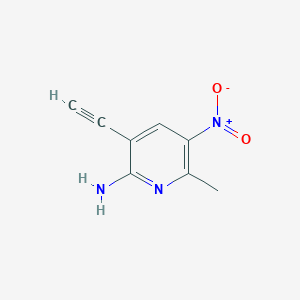
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” is an organic intermediate . It is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib .
Synthesis Analysis
The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” include a Curtius rearrangement . This rearrangement is used in the divergent synthesis of nilotinib and imatinib .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Characterization
The compound N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine was synthesized via nucleophilic aromatic substitution and characterized by various spectroscopic methods. It showed moderate affinity towards the c-Jun N-terminal kinase 3, indicating potential for targeted therapeutic applications (El-Gokha et al., 2019).
Crystal Structure and Interactions
Studies on isomeric compounds similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine have provided insights into molecular structures, highlighting the importance of C–H⋯N and π⋯π interactions in crystal packing. These studies contribute to understanding the compound's potential in various applications, including materials science (Lai et al., 2006).
Catalytic and Kinetic Applications
- Catalytic Activity in Ethylene Oligomerization: Nickel complexes bearing ligands similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine have been synthesized and shown to exhibit good catalytic activity in ethylene oligomerization. This suggests potential applications in industrial catalysis (Chen et al., 2019).
Potential in Drug Development
- Structural Similarity to Anticancer Drugs: Compounds structurally similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine have been synthesized and explored for their potential cytotoxicity and tyrosine-kinase inhibitory properties, drawing parallels to potent anticancer drugs such as imatinib (Cortés-García et al., 2016).
Spectroscopic and Electronic Properties
- Spectroscopic Analysis: Vibrational and conformational analysis of compounds similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine provide insights into their stable structures and electronic spectra, which can be crucial for understanding their interactions in various chemical environments (Subashchandrabose et al., 2013).
Metal Complexation and Coordination Chemistry
- Complexation with Metals: Studies on metal complexes involving ligands similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine highlight the compound's ability to form stable complexes with metals like zinc and cadmium. These complexes have potential applications in coordination chemistry and materials science (Marjani et al., 2009).
Propriétés
IUPAC Name |
4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBQBVVEKOXUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)
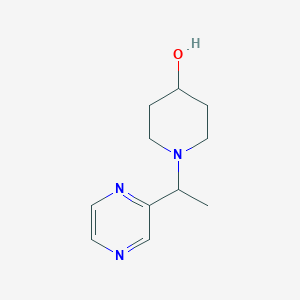

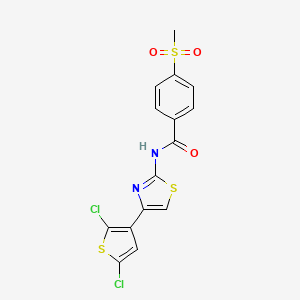
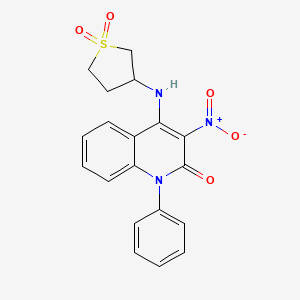

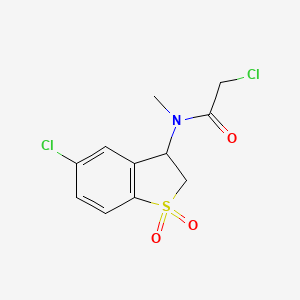
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)
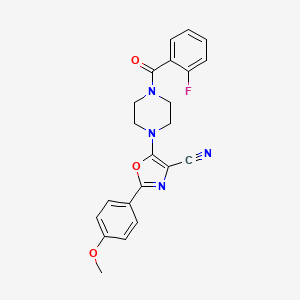
![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)
![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)
![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)
